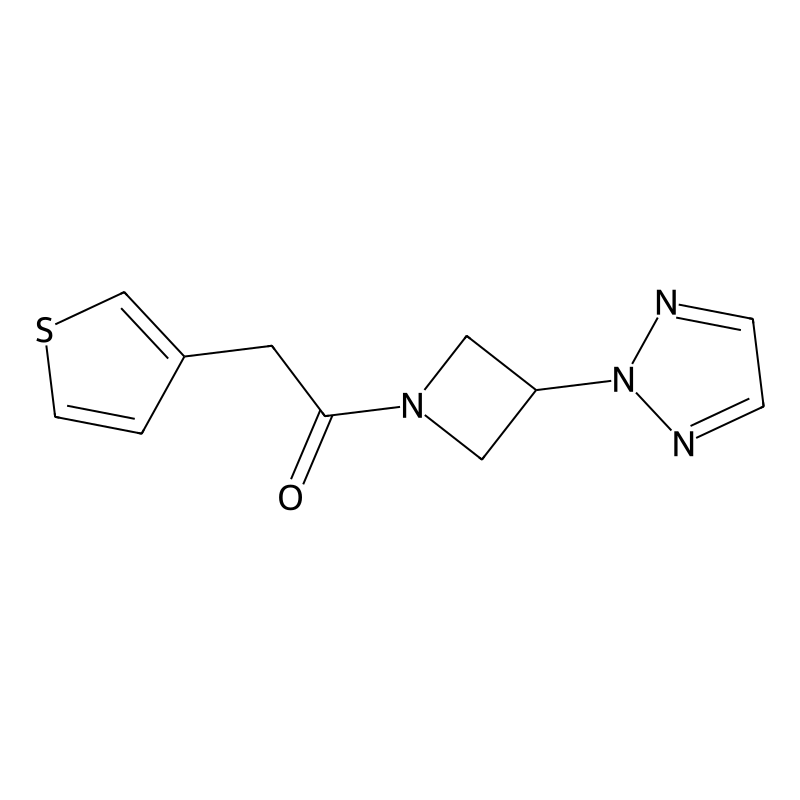1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a triazole ring, an azetidine ring, and a thiophene ring. The molecular formula for this compound is C11H12N4OS. This unique combination of heterocycles imparts distinctive electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Oxidation: The thiophene ring can be oxidized to produce sulfoxides or sulfones. Common reagents include meta-Chloroperoxybenzoic acid (m-CPBA).
- Reduction: The triazole ring may be reduced under specific conditions using hydrogenation catalysts such as palladium on carbon.
- Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols are introduced under basic conditions.
These reactions highlight the compound's versatility in organic synthesis and potential modifications for enhanced biological activity.
Compounds containing triazole and thiophene moieties are known for their diverse biological activities. Specifically, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one may exhibit:
- Antimicrobial properties: The triazole component is often associated with the inhibition of enzymes in microorganisms.
- Antifungal activity: Similar mechanisms apply to fungal targets.
- Anticancer effects: The compound may interact with specific pathways in cancer cells, potentially inhibiting their growth.
The biological activity largely depends on the specific interactions of the compound with various biological targets.
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps:
- Formation of the Triazole Ring: This can be achieved through click chemistry reactions involving azides and alkynes.
- Azetidine Ring Formation: Cyclization reactions using appropriate precursors such as β-amino alcohols lead to the formation of the azetidine ring.
- Introduction of the Thiophene Ring: The thiophene moiety can be incorporated through cross-coupling reactions like Suzuki or Stille coupling.
Optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.
The unique structural features of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one suggest several applications:
- Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for developing new pharmaceuticals.
- Organic Synthesis: Its functional groups allow for further derivatization and exploration in synthetic chemistry.
Interaction studies are essential for understanding the pharmacokinetics and pharmacodynamics of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one. These studies may involve:
- Assessing binding affinity to specific enzymes or receptors.
- Evaluating metabolic stability and bioavailability.
Such studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one:
| Compound Name | Description | Unique Features |
|---|---|---|
| 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(phenyl)ethanone | Similar structure but with a phenyl ring instead of a thiophene ring | Lacks the electronic properties imparted by the thiophene |
| 1-(3-(2H-1,2,3-triazol-2-y)azetidine | Contains only the azetidine and triazole rings | No thiophene; alters reactivity |
| 2-(thiophenes) ethanone | Lacks both triazole and azetidine rings | Less versatile in terms of chemical reactivity |
Uniqueness
The uniqueness of 1-(3-(2H-1,2,3-triazol-2-y)azetidin - 1 - yl)- 2 - (thiophen - 3 - yl) ethan - 1 - one lies in its complex structure combining three distinct heterocycles. This structural complexity allows for diverse applications in research and industry that simpler analogs cannot achieve.








